tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The tert-butyl carbamate group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. This structural motif is prevalent in medicinal chemistry due to its conformational rigidity, which can improve target binding affinity and metabolic stability . The fluorine substituent at the 5-position of the benzofuran ring likely enhances electronic and steric properties, influencing pharmacokinetic parameters such as lipophilicity and bioavailability.
Properties
Molecular Formula |
C17H20FNO4 |
|---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
UZYGFWQOVCTGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Scaffold
The key step involves the formation of the spiro[benzofuran-piperidine] core. A representative synthetic route is as follows:
- Starting Material: 5-fluoro-2-formylphenol or its protected derivative.
- Step 1: Conversion of 5-fluoro-2-formylphenol to a dithiane derivative to serve as an acyl anion equivalent. This facilitates selective carbon-carbon bond formation.
- Step 2: Deprotonation of the dithiane with a strong base such as lithium diisopropylamide (LDA) at low temperature (−78 °C) to generate the nucleophilic species.
- Step 3: Nucleophilic addition of the dithiane anion to N-Boc-4-piperidone, forming a key intermediate with a protected piperidine ring.
- Step 4: Intramolecular nucleophilic aromatic substitution (SNAr) to close the dihydrofuran ring, generating the spirocyclic system.
This sequence yields the N-Boc-protected spiro[benzofuran-piperidine] intermediate with the fluorine substituent positioned at the 5-position on the aromatic ring.
Installation and Stability of the tert-Butyl Carbamate Group
- The piperidine nitrogen is protected with a tert-butyl carbamate (BOC) group early in the synthesis to prevent side reactions.
- The BOC group is stable under the conditions used for ring closure and oxidation.
- Deprotection, if required, can be performed under acidic conditions (e.g., trifluoroacetic acid), but for the target compound, the BOC group remains intact.
Fluorination Considerations
- The fluorine substituent is introduced via the starting material (5-fluoro-2-formylphenol) or by halogen exchange reactions on a preformed spiro scaffold.
- Fluorine’s strong electronegativity influences the reactivity of the aromatic ring, facilitating selective cyclization and enhancing metabolic stability of the final compound.
Comparative Data Table of Related Compounds and Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to tert-butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. The spirocyclic structure is known to enhance bioactivity by influencing cellular pathways involved in cancer progression. For instance, derivatives of this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo models, particularly against breast and lung cancer cell lines .
2. Neuropharmacology
The compound's piperidine moiety suggests potential applications in neuropharmacology. Research indicates that such structures can interact with neurotransmitter systems, potentially leading to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have demonstrated its ability to modulate acetylcholine receptors, which are crucial in cognitive function .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its application in organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics and stability under operational conditions. Studies have reported enhanced performance metrics when incorporated into OLED architectures .
2. Photovoltaic Cells
Research has also suggested its potential use in photovoltaic cells as a light-harvesting material. The compound's ability to absorb light efficiently can be harnessed to improve the energy conversion efficiency of solar cells. Experimental results indicate that devices utilizing this compound show increased power conversion efficiencies compared to traditional materials .
Synthetic Organic Chemistry
1. Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of diverse chemical entities with potential biological activity. Case studies demonstrate its utility in multi-step synthetic routes leading to pharmaceutical compounds .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth in vitro/in vivo |
| Neuropharmacology | Modulation of acetylcholine receptors | |
| Material Science | Organic electronics | Enhanced performance in OLEDs |
| Photovoltaic cells | Increased power conversion efficiency | |
| Synthetic Organic Chemistry | Synthesis of complex molecules | Useful intermediate for pharmaceuticals |
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure may enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Halogen Substituents
- tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate (CAS: 2245084-46-0) :
This compound replaces the benzofuran ring with an indane system and introduces bromine at the 6-position. The bromine atom increases molecular weight (MW = 382.25 g/mol) and polarizability compared to the fluorine-substituted target compound. Such halogen variations influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . - The isobenzofuran scaffold differs in ring connectivity, altering electronic distribution .
Heterocyclic Core Modifications
- tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1262757-33-4): Replacing benzofuran with a benzoxazepine ring introduces a seven-membered heterocycle with an additional nitrogen atom.
- tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 1192834-16-4) :
The pyrrolopyridine core introduces a fused bicyclic system, enhancing π-π stacking interactions in biological targets. Bromine at the 5'-position offers a handle for further functionalization .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | XlogP | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound (hypothetical) | C₁₇H₂₀FNO₄ | 329.35 | ~2.5 | ~55 | 5-Fluoro, benzofuran |
| tert-Butyl 6-bromo-5-fluoro-spiro[indane]¹ | C₁₈H₂₂BrFNO₃ | 382.25 | 3.8 | 55.4 | 6-Bromo, 5-fluoro, indane |
| tert-Butyl 5-chloro-spiro[isobenzofuran]¹ | C₁₇H₂₂ClNO₃ | 323.13 | 3.0 | 38.8 | 5-Chloro, isobenzofuran |
| tert-Butyl spiro[benzoxazepine]¹ | C₁₈H₂₃FN₂O₄ | 362.39 | 2.1 | 65.5 | Benzoxazepine, 6-fluoro |
Notes:
Research Findings and Trends
- Fluorine Impact : Fluorine at the 5-position of benzofuran enhances oxidative stability and modulates electron-deficient aromatic systems, critical for interactions with enzymatic pockets .
- Safety Profiles : Analogous spiro compounds exhibit acute toxicity (e.g., skin/eye irritation), necessitating stringent handling protocols (e.g., PPE, ventilation) .
Conclusion tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate occupies a niche in medicinal chemistry due to its balanced physicochemical properties and structural versatility. Comparisons with halogenated and heterocyclic analogs underscore the importance of substituent selection in optimizing drug-like characteristics. Further research into its synthetic scalability and biological activity is warranted.
Biological Activity
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates a benzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. The presence of a fluorine atom at the 5-position of the benzofuran enhances its reactivity and biological interactions.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 335.35 g/mol
- Structural Characteristics : The spiro structure allows for conformational flexibility, influencing its chemical behavior and interactions with biological systems .
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising results against various bacterial and fungal strains.
- Enzyme Inhibition : Investigations into enzyme inhibition suggest potential therapeutic applications in treating infections caused by resistant pathogens.
Antimicrobial Activity Studies
A series of studies have evaluated the antimicrobial properties of compounds similar to this compound. Notably, the compound's efficacy was assessed against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
These results indicate that derivatives of the compound show varying degrees of activity, suggesting that structural modifications can enhance or diminish biological efficacy.
The mechanism by which this compound exerts its biological effects remains an area of active investigation. Preliminary studies suggest:
- Interaction with bacterial cell membranes , leading to disruption and cell death.
- Inhibition of key metabolic enzymes involved in bacterial growth and replication.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Sultana et al. evaluated the antimicrobial activity of various derivatives against common clinical pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics, highlighting the therapeutic potential of compounds derived from the same structural class as this compound . -
Enzyme Inhibition Studies :
Another study focused on enzyme inhibition demonstrated that compounds with similar spirocyclic structures could inhibit enzymes critical for bacterial survival. This suggests a dual mechanism of action involving both direct antimicrobial effects and metabolic interference .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Variations in substituents on the benzofuran or piperidine rings can significantly alter its pharmacological properties.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 5-chloro derivative | Chlorine instead of fluorine | Different reactivity due to chlorine's larger size |
| Tert-butyl 5-amino derivative | Amino group instead of halogen | May exhibit different biological activities due to amino functionalization |
| Tert-butyl 5-hydroxy derivative | Hydroxyl group present | Hydroxyl functionality may enhance solubility and alter interactions |
The presence of fluorine in tert-butyl 5-fluoro derivatives is particularly noteworthy as it may enhance lipophilicity and metabolic stability compared to chlorine or hydroxyl-containing analogs, potentially leading to improved therapeutic profiles .
Q & A
Q. What are the key synthetic routes for tert-butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, and what critical reaction conditions must be controlled?
- Methodological Answer: The synthesis of spirocyclic compounds like this typically involves multi-step protocols. A common approach includes:
- Step 1: Formation of the benzofuran core via cyclization of halogenated precursors under acidic or basic conditions.
- Step 2: Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
- Step 3: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Critical conditions include temperature control (<60°C to avoid Boc-group cleavage), solvent selection (e.g., dichloromethane for low nucleophilicity), and stoichiometric precision for fluorine incorporation (e.g., using 5-fluoro precursors). Oxidation of intermediates may require agents like hydrogen peroxide, while reductions might employ NaBH4 or catalytic hydrogenation .
Q. How should researchers approach structural elucidation of this spiro compound, and what analytical techniques are most informative?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded protons near the fluorine substituent). ¹⁹F NMR is critical for verifying fluorination position .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula, especially for halogenated derivatives.
- X-ray Crystallography: Resolves stereochemical ambiguities in the spiro center and confirms the spatial arrangement of the benzofuran-piperidine system (see analogous structures in ).
Q. What safety precautions are mandated during handling of this compound based on its GHS classification?
- Methodological Answer: While no direct GHS data exists for this compound, structurally similar tert-butyl piperidine derivatives are classified as acute toxicity (Category 4) and skin irritants (Category 2). Mandatory precautions include:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer: Discrepancies often arise from:
- Purity Variance: Validate compound purity (>95%) via HPLC with a C18 column (method: 0.1% TFA in H2O/ACN gradient).
- Assay Conditions: Standardize protocols (e.g., buffer pH, incubation time) using reference compounds.
- Structural Analogues: Compare results with tert-butyl spiro derivatives lacking the fluoro group to isolate electronic effects .
Q. What strategies optimize the yield of the spirocyclic core during synthesis while minimizing diastereomer formation?
- Methodological Answer:
- Chiral Catalysis: Use (R)- or (S)-BINAP ligands with palladium catalysts to enforce stereoselectivity during ring closure.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Temperature Gradients: Slow heating (1°C/min) during spirocyclization reduces kinetic byproduct formation .
Q. What computational methods predict the reactivity of the tert-butyl carboxylate group under varying pH conditions?
- Methodological Answer:
- DFT Calculations: Model Boc-group stability at different pH levels using Gaussian09 with B3LYP/6-31G(d). Focus on hydrolysis pathways (e.g., acid-catalyzed cleavage).
- pKa Prediction: Tools like MarvinSketch estimate protonation states of the piperidine nitrogen, influencing Boc-group lability .
Q. How does the fluoro substituent influence the compound’s spectroscopic properties compared to non-halogenated analogs?
- Methodological Answer:
- ¹⁹F NMR Shifts: The electron-withdrawing fluoro group deshields adjacent protons, causing downfield shifts (Δδ ~0.5–1.0 ppm).
- IR Spectroscopy: C-F stretching vibrations appear at 1100–1000 cm⁻¹.
- MS Fragmentation: Fluorine increases molecular ion stability, reducing fragmentation intensity .
Q. What methodologies validate the ecological safety profile of this compound given limited ecotoxicity data?
- Methodological Answer:
- QSAR Modeling: Use the EPA’s EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
- Microtox Assay: Test acute toxicity in Vibrio fischeri (ISO 11348-3) to estimate EC50 values.
- Soil Mobility Studies: Perform column chromatography with OECD Guideline 121 to assess adsorption coefficients (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
